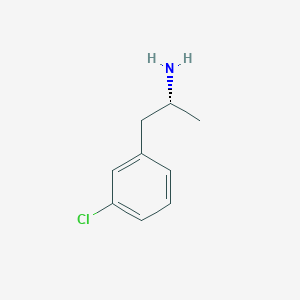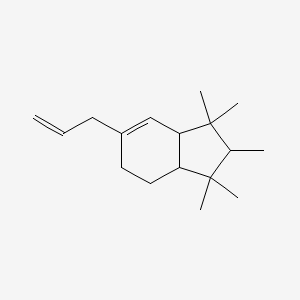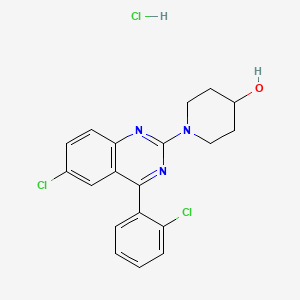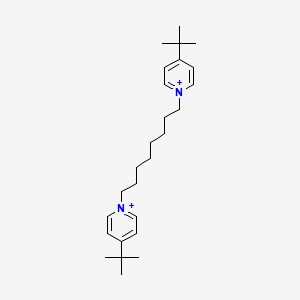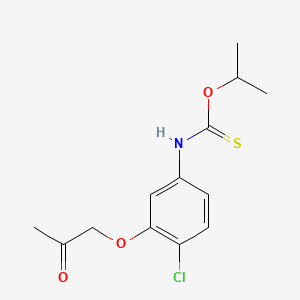
2-Bromo-4,5-methylenedioxyamphetamine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-Methylenedioxyamphetamine . This compound is a derivative of amphetamine and features a bromine atom attached to the benzodioxole ring. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-Methylenedioxyamphetamine typically involves the bromination of 4,5-Methylenedioxyamphetamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. The process involves:
Starting Material: 4,5-Methylenedioxyamphetamine.
Reagent: Bromine or a brominating agent such as N-Bromosuccinimide.
Solvent: An appropriate solvent like dichloromethane.
Reaction Conditions: The reaction is typically conducted at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of 2-Bromo-4,5-Methylenedioxyamphetamine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: To handle the increased volume of reactants.
Automated Systems: For precise control of reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-Methylenedioxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4,5-Methylenedioxyamphetamine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,5-Methylenedioxyamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-Methylenedioxyamphetamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems in the brain.
Medicine: Investigated for potential therapeutic uses in treating certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-Methylenedioxyamphetamine involves its interaction with the central nervous system. It primarily targets:
Neurotransmitter Release: Promotes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Receptor Binding: Binds to specific receptors in the brain, leading to altered neuronal activity.
Pathways Involved: Affects pathways related to mood, cognition, and perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Methylenedioxyamphetamine: Lacks the bromine atom.
2-Chloro-4,5-Methylenedioxyamphetamine: Contains a chlorine atom instead of bromine.
2-Iodo-4,5-Methylenedioxyamphetamine: Contains an iodine atom instead of bromine.
Uniqueness
2-Bromo-4,5-Methylenedioxyamphetamine is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can affect the compound’s ability to cross the blood-brain barrier and its interaction with various receptors.
Eigenschaften
CAS-Nummer |
1030596-78-1 |
|---|---|
Molekularformel |
C10H12BrNO2 |
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
(2R)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
PHCFFGXVMHXBGD-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC1=CC2=C(C=C1Br)OCO2)N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)

